![molecular formula C7H6FN3 B1287388 1-(Azidomethyl)-2-fluorobenzene CAS No. 62284-30-4](/img/structure/B1287388.png)
1-(Azidomethyl)-2-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-2-fluorobenzene, involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds. The synthesis is notable for its mild reaction conditions, which could be advantageous for the synthesis of this compound and related compounds.Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine. The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase. This information is crucial for understanding the molecular structure of this compound, as it likely shares similar structural characteristics.Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines. Additionally, the photoreaction of 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring, leads to the formation of benzofuroxan and involves a triplet nitrene intermediate. These findings suggest that this compound could undergo similar photoreactions or serve as a reagent for azidation.Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance (ESR).Scientific Research Applications
Synthesis of New Triazole Derivatives
- 1-(Azidomethyl)-2-fluorobenzene was utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles from benzyl halides and dipropargyl uracil or thymine. These compounds demonstrated potential as corrosion inhibitors for steels, offering insights into their industrial applications in material science (Negrón-Silva et al., 2013).
Labeling in Positron Emission Tomography (PET)
- This compound has been key in developing a novel solid phase synthesis for clickable peptides, allowing efficient labeling with 1-(azidomethyl)-4-[(18)F]-fluorobenzene for PET imaging. This contributes significantly to advancements in medical imaging and diagnostics (Thonon et al., 2009).
Organometallic Chemistry and Catalysis
- Fluorobenzenes, including this compound, are becoming recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents contribute to weak binding to metal centers, making them suitable for non-coordinating solvents or easily displaced ligands (Pike et al., 2017).
Crystal Structure Studies
- Studies on crystalline structures of fluorobenzenes, including derivatives of this compound, provide insights into weak acceptor capabilities of the C−F group and their role in forming crystal structures. This research contributes to the understanding of molecular interactions in solid-state chemistry (Thalladi et al., 1998).
Labeling siRNA for PET Imaging
- The compound is used in labeling double-stranded oligonucleotides (siRNA) with fluorine-18, aiding in the development of novel techniques for PET imaging of siRNA, which is significant for research in gene therapy and molecular biology (Mercier et al., 2011).
Molecular Switches in Quantum Computing
- It plays a role in the quantum dynamical simulations for laser-controlled isomerization of molecules, which are foundational for developing molecular switches in quantum computing and nanotechnology (Kröner et al., 2008).
Study of Proton and Fluorine NMR Spectra
- Proton and fluorine NMR spectra studies of fluorobenzene and its derivatives, including this compound, contribute to the field of analytical chemistry, enhancing the understanding of molecular structure and dynamics (Mohanty & Venkateswarlu, 1966).
Mechanism of Action
Target of Action
Azido groups in general are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
This interaction can lead to changes in the function of the target molecule .
Biochemical Pathways
Azido groups can potentially interfere with a wide range of biochemical processes due to their reactivity .
Pharmacokinetics
The presence of the fluorobenzene group may influence its bioavailability and distribution .
Result of Action
The reactivity of the azido group can potentially lead to modifications of target molecules, which could have downstream effects on cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Azidomethyl)-2-fluorobenzene. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of the azido group and thus the compound’s overall action .
Future Directions
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives . This chemistry and the synthetic availability of the various azide-modified nucleosides have become essential tools for the labelling and functionalization of nucleic acids in vitro as well as in cells, and have allowed investigation into mechanism and cellular function of numerous RNA molecules .
properties
IUPAC Name |
1-(azidomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSUIHLKOGPGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611949 | |
Record name | 1-(Azidomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62284-30-4 | |
Record name | 1-(Azidomethyl)-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62284-30-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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